molecular formula C12H16O5 B8757937 1-(2,4-bis(methoxymethoxy)phenyl)ethan-1-one

1-(2,4-bis(methoxymethoxy)phenyl)ethan-1-one

Cat. No.: B8757937
M. Wt: 240.25 g/mol
InChI Key: ZHJNNWLVMLVNQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2’,4’-Bis(methoxymethoxy)acetophenone is an organic compound that belongs to the class of acetophenones It is characterized by the presence of two methoxymethoxy groups attached to the aromatic ring at the 2’ and 4’ positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,4’-Bis(methoxymethoxy)acetophenone typically involves the protection of hydroxy groups on the aromatic ring using methoxymethyl chloride (MOM-Cl) and a base such as potassium carbonate (K₂CO₃) in acetone . The reaction proceeds under mild conditions, resulting in the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for 2’,4’-Bis(methoxymethoxy)acetophenone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

2’,4’-Bis(methoxymethoxy)acetophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxymethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols.

Scientific Research Applications

2’,4’-Bis(methoxymethoxy)acetophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’,4’-Bis(methoxymethoxy)acetophenone involves its interaction with molecular targets such as enzymes and proteins. The methoxymethoxy groups can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxy-4-(methoxymethoxy)acetophenone
  • 3,4-Bis(methoxymethoxy)benzaldehyde
  • 2’,4’-Bis(benzyloxy)acetophenone

Uniqueness

2’,4’-Bis(methoxymethoxy)acetophenone is unique due to the specific positioning of the methoxymethoxy groups, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from other acetophenone derivatives and contributes to its specific applications and properties .

Properties

Molecular Formula

C12H16O5

Molecular Weight

240.25 g/mol

IUPAC Name

1-[2,4-bis(methoxymethoxy)phenyl]ethanone

InChI

InChI=1S/C12H16O5/c1-9(13)11-5-4-10(16-7-14-2)6-12(11)17-8-15-3/h4-6H,7-8H2,1-3H3

InChI Key

ZHJNNWLVMLVNQG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=C(C=C1)OCOC)OCOC

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 3 ml of dimethylformamide was dissolved 456 mg of 2',4'-dihydroxyacetophenone, and the solution was cooled to 0° C. and 1.73 ml of N,N-diisopropylethylamine was added to the solution. Then, 0.61 ml of chloromethyl methyl ether was added to the mixture and reaction was carried out for 18 hours with stirring. After the reaction, the reaction mixture was poured in ice water and extracted with ethyl acetate. The organic layer was washed with water, dried with anhydrous sodium sulfate and filtered. The solvent was removed from the filtrate by distillation to obtain 707.9 mg (yield=98.3%) of 2',4'-bis(methoxymethoxy)acetophenone in the form of a colorless transparent liquid.
Quantity
1.73 mL
Type
reactant
Reaction Step One
Quantity
0.61 mL
Type
reactant
Reaction Step Two
Quantity
456 mg
Type
reactant
Reaction Step Three
Quantity
3 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

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